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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guidance and frequently asked questions (FAQs) to address
challenges related to the oral bioavailability of SHP389 (also known as TNO155) in animal
studies.

Frequently Asked Questions (FAQSs)

Q1: What is SHP389 and what is its mechanism of action?

Al: SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src
homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-
receptor protein tyrosine phosphatase that is a critical component of the RAS-mitogen-
activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and
differentiation.[3][4] SHP389 binds to a tunnel-like allosteric pocket on SHP2, stabilizing it in an
inactive conformation.[3] This prevents the dephosphorylation of downstream substrates,
thereby inhibiting the RAS-MAPK pathway.[1][3]

Q2: What is the reported oral bioavailability of SHP389 in common animal models?

A2: Preclinical pharmacokinetic studies have demonstrated that SHP389 is orally bioavailable
across multiple species. The reported oral bioavailability is 78% in mice, 100% in rats, >100%
in dogs, and 60% in monkeys.[5]
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Q3: What are the potential reasons for observing lower-than-expected oral bioavailability of
SHP389 in my animal study?

A3: While SHP389 has shown good oral bioavailability in formal preclinical studies, individual
experiments can yield variable results.[5] Potential reasons for lower-than-expected
bioavailability include:

Poor aqueous solubility: Compounds with a pyrazolopyrimidinone scaffold, like SHP389, can
have low water solubility, which may limit their dissolution in the gastrointestinal tract.[3][6]

First-pass metabolism: Although data suggests good bioavailability, metabolism in the gut
wall or liver can inactivate a portion of the administered dose before it reaches systemic
circulation.[7]

Inadequate formulation: The vehicle used to administer SHP389 can significantly impact its
absorption. A simple aqueous suspension may not be optimal.

Animal-related factors: The health status, stress levels, and fasting state of the animals can
influence gastrointestinal physiology and drug absorption.[8][9]

Q4: What general formulation strategies can be employed to improve the oral bioavailability of
compounds like SHP389?

A4: For poorly soluble compounds, several formulation strategies can be explored to enhance
oral bioavailability. These include:

Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions,
and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its
dissolution rate.

Particle size reduction: Micronization or nanosizing increases the surface area of the drug,
which can lead to faster dissolution.

Use of solubility enhancers: Excipients such as surfactants, co-solvents, and cyclodextrins
can be included in the formulation to improve the solubility of the drug.
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Problem

Potential Cause

Troubleshooting Steps &
Recommendations

Low and/or variable plasma
concentrations of SHP389

after oral gavage.

Inadequate Formulation: The
compound may be
precipitating out of the vehicle
or not dissolving efficiently in

the gastrointestinal tract.

1. Optimize the vehicle: For
preclinical studies, a
suspension of 0.5%
methylcellulose and 0.2%
Tween 80 in water is a
common starting point.
Consider formulating SHP389
in a solution containing co-
solvents like PEG400 or
DMSO, but be mindful of
potential toxicity.[10] 2.
Prepare a micronized
suspension: Reducing the
particle size of SHP389 can
improve its dissolution rate and
absorption. 3. Evaluate a lipid-
based formulation: If solubility
remains a challenge, consider
formulating SHP389 in a self-
emulsifying drug delivery
system (SEDDS).

Improper Dosing Technique:
Incorrect oral gavage can lead
to inaccurate dosing or stress
on the animal, affecting

absorption.

1. Ensure proper training: All
personnel should be proficient
in the oral gavage technique
for the specific animal model.
2. Standardize the procedure:
Use a consistent gavage
volume and speed of

administration for all animals.

Animal-Related Factors:
Differences in food intake,
stress, or underlying health

issues can alter

1. Standardize fasting:
Implement a consistent fasting
period (e.g., 4-12 hours)
before dosing to reduce

variability in gastric contents.
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gastrointestinal motility and
pH.

[8] 2. Acclimatize animals:
Ensure animals are properly
acclimatized to the
experimental conditions to

minimize stress.

Higher than expected

clearance.

Metabolic Instability: The
compound may be rapidly
metabolized in the liver (first-

pass metabolism).

1. In vitro metabolism studies:
Assess the metabolic stability
of SHP389 in liver microsomes
from the animal species being
used. 2. Consider co-
administration with a metabolic
inhibitor: In exploratory
studies, co-dosing with a
broad-spectrum cytochrome
P450 inhibitor (e.g., 1-
aminobenzotriazole) can help
determine the impact of first-

pass metabolism.

No detectable plasma

concentrations.

Analytical Method Sensitivity:
The limit of quantification
(LOQ) of the analytical method
may be too high to detect the

drug levels.

1. Optimize the LC-MS/MS
method: Ensure the analytical
method is validated and has a
sufficiently low LOQ to
measure the expected plasma
concentrations.[11] 2. Increase
the oral dose: A higher dose
may be required to achieve
detectable plasma levels, but
be cautious of potential
solubility limitations and

toxicity.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of SHP389 (TNO-

155) in various animal species.
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Clearance Volume of ) Oral
) ) o Half-life Tmax ) )
Species (mL/min/k  Distributio Bioavailab  Reference
(hours) (hours) .
0) n (L/kg) ility (%)
Mouse 24 3 2 0.8 78 [5]
Rat 15 7 8 1 100 [5]
Dog 4 3 9 2 >100 [5]
Monkey 6 4 9 2 60 [5]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of SHP389

Objective: To prepare a homogenous suspension of SHP389 suitable for oral gavage in
rodents.

Materials:

SHP389 powder

0.5% (w/v) Methylcellulose (MC) in sterile water

0.2% (v/v) Tween 80

Mortar and pestle or homogenizer

Stir plate and magnetic stir bar
Procedure:
» Weigh the required amount of SHP389 powder.

o Create a paste by adding a small volume of the 0.5% MC and 0.2% Tween 80 vehicle to the
SHP389 powder in a mortar and triturating with a pestle until a smooth consistency is
achieved.
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o Gradually add the remaining vehicle to the paste while continuously stirring.

o Transfer the suspension to a suitable container and stir continuously on a stir plate for at
least 30 minutes before dosing to ensure homogeneity.

e Maintain continuous stirring during the dosing procedure to prevent the compound from
settling.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of SHP389 in mice.

Materials:

Male C57BL/6 mice (8-10 weeks old)

SHP389 formulation for oral and intravenous (V) administration

Dosing syringes and gavage needles

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

Anesthetic (if required for blood collection)
Procedure:

e Animal Acclimatization and Fasting: Acclimatize mice for at least one week before the study.
Fast the mice for 4 hours prior to dosing, with free access to water.

e Dosing:

o Oral (PO) Group: Administer the SHP389 suspension via oral gavage at a dose of 10
mg/kg.

o Intravenous (IV) Group: Administer a solubilized formulation of SHP389 via tail vein
injection at a dose of 1 mg/kg.
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e Blood Sampling: Collect blood samples (approximately 50 uL) from the saphenous vein or
another appropriate site at the following time points: O (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and
24 hours post-dose.

e Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix
gently, and centrifuge at 4°C to separate the plasma.

o Sample Analysis: Analyze the plasma concentrations of SHP389 using a validated LC-
MS/MS method.

o Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC,
half-life) using non-compartmental analysis software. Oral bioavailability (F%) is calculated
as: (AUC_PO/ Dose PO)/(AUC_IV / Dose_IV) * 100.

Visualizations

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15574588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Receptor Tyrosine
Kinase (RTK)

i

Grb2
o F.’Z SHP389
(Inactive)
Y
S{elS Inhibits
SHP2
(Active)
Dephosphorylates
inhibitory sites
Y
RAS
Y
RAF
MEK
Y
ERK
Y

Gene Transcription
(Proliferation, Survival)

Click to download full resolution via product page

Caption: Simplified SHP2 signaling pathway and the inhibitory action of SHP389.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Formulation

Prepare Oral Suspension
(e.g., 0.5% MC, 0.2% Tween 80)

Animal|Dosing

Oral Gavage to
Fasted Animals

Sample (ollection

Serial Blood Sampling
(e.g., 0-24h)

Analysis

Plasma Separation

!

LC-MS/MS Analysis

!

Pharmacokinetic
Analysis (NCA)

Click to download full resolution via product page

Caption: Experimental workflow for an oral bioavailability study in animals.
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Caption: Troubleshooting logic for addressing low oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability
of SHP389 in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574588#improving-the-bioavailability-of-shp389-in-
animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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